![molecular formula C9H12ClN3O5 B12876446 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole nucleosides. This compound is structurally characterized by the presence of a chloro group at the 5-position of the imidazole ring and a ribofuranosyl group attached to the nitrogen atom at the 1-position. It is known for its significant role in various biochemical and pharmacological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloroimidazole-4-carboxamide with a ribofuranosyl donor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes protection and deprotection steps to ensure the selective formation of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole nucleosides .
Aplicaciones Científicas De Investigación
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with enzymes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. The compound may also activate or inhibit signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide: Known for its role in purine biosynthesis and activation of AMP-activated protein kinase (AMPK).
5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar biochemical properties
Uniqueness
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H12ClN3O5 |
|---|---|
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
VLDAUUKLXGFGSW-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl)C(=O)N |
SMILES canónico |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


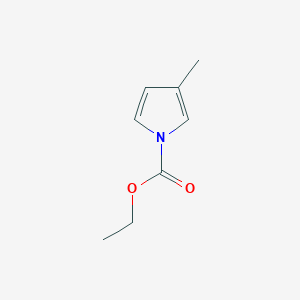
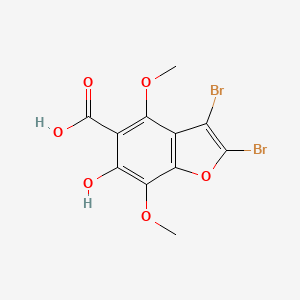
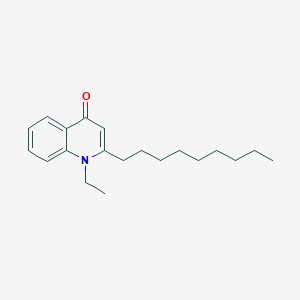
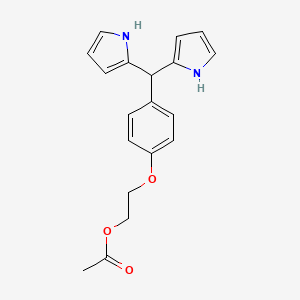
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)

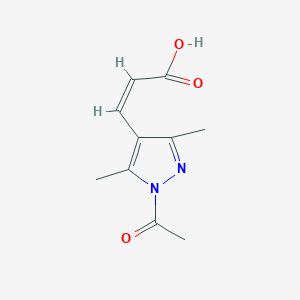

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
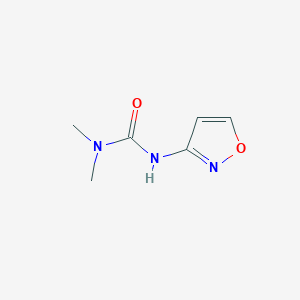

![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
